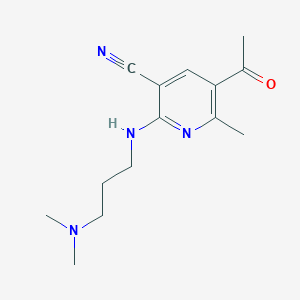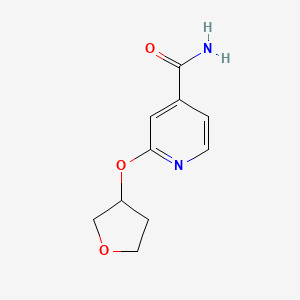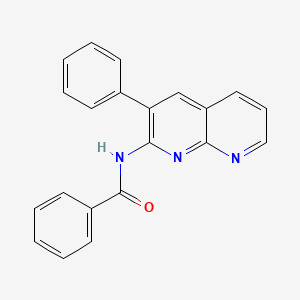
5-Acetyl-2-((3-(dimethylamino)propyl)amino)-6-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule and the type of bonds (single, double, triple) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, reactivity with other substances, and stability under various conditions .Scientific Research Applications
Synthesis of Heterocyclic Compounds and Antimicrobial Activities
Researchers have utilized derivatives of 5-Acetyl-2-((3-(dimethylamino)propyl)amino)-6-methylnicotinonitrile in the synthesis of new heterocyclic compounds, demonstrating significant antimicrobial activities against a range of organisms. The synthesis involves reactions with hydroxylamine hydrochloride, cyanoacetic acid, and various other reagents to produce compounds with promising antimicrobial properties (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Neuroimaging Applications
A derivative of this compound has been used in neuroimaging to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This application highlights its potential in diagnostic assessments and monitoring the progression of Alzheimer's disease through positron emission tomography (PET) scans (Shoghi-Jadid et al., 2002).
Synthesis of Antiulcer Drugs
In the field of medicinal chemistry, modifications of this compound have led to the development of compounds with antisecretory properties, showing potential as antiulcer drugs. This research illustrates the chemical versatility of the compound and its derivatives for therapeutic applications (Oesterlin et al., 1977).
Antimalarial Activity
Further studies have involved the synthesis of derivatives with structural modifications aiming to enhance their antimalarial activity. Quantitative structure-activity relationship studies have identified key features correlating with increased potency against malaria, contributing to the search for new antimalarial agents (Werbel et al., 1986).
Mechanism of Action
Mode of Action
It’s known that when heated under reflux with meona in buoh, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . This suggests that the compound might interact with its targets through a similar mechanism.
Safety and Hazards
Properties
IUPAC Name |
5-acetyl-2-[3-(dimethylamino)propylamino]-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-10-13(11(2)19)8-12(9-15)14(17-10)16-6-5-7-18(3)4/h8H,5-7H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEFHJGTOBVSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)NCCCN(C)C)C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-bromo-N-methylbenzenesulfonamide](/img/structure/B2770406.png)


![N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2770412.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770414.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2770416.png)


![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770421.png)


